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Varv peptide B

Cat. No.: B1575632
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Description

Contextualization of Varv Peptide B as a Plant-Derived Macrocyclic Peptide

This compound is a macrocyclic polypeptide derived from plants, specifically isolated from the aerial parts of Viola arvensis, commonly known as the field pansy. vulcanchem.comnih.gov This peptide is a member of the cyclotide family, a group of mini-proteins characterized by their unique head-to-tail cyclized backbone. researchgate.netresearchgate.net This circular structure, combined with a knotted arrangement of three disulfide bonds, confers exceptional stability to these molecules. researchgate.netnih.gov

The structure of this compound consists of 30 amino acid residues. vulcanchem.comnih.gov Its primary sequence is cyclo-(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE). vulcanchem.comnih.govresearchgate.net The cyclization of the peptide backbone eliminates the usual N- and C-termini found in linear peptides, which provides protection against degradation by exopeptidases. vulcanchem.com This structural feature is a hallmark of cyclotides and is a significant contributor to their remarkable stability in a variety of environmental conditions. vulcanchem.com

Overview of Cyclotides as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

Cyclotides, including this compound, are classified as Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs). mdpi.comrsc.orgfrontiersin.org This means their production in the plant begins with the ribosomal synthesis of a precursor peptide, which then undergoes significant enzymatic modifications to become the final, active molecule. mdpi.comwikipedia.orgnih.gov

The biosynthesis of cyclotides starts with a precursor peptide that contains several distinct regions: an N-terminal signal sequence for targeting to the endoplasmic reticulum, a leader peptide, one or more core peptide sequences that will become the mature cyclotide, and a C-terminal follower peptide. mdpi.com After the precursor peptide is synthesized, it is directed to the endoplasmic reticulum where the disulfide bonds are formed and the peptide backbone is cyclized. mdpi.com These post-translational modifications are crucial for the formation of the characteristic stable structure of cyclotides. mdpi.comrsc.org

Historical Context of this compound Discovery and Isolation

This compound was discovered and isolated as part of a study that identified seven new macrocyclic polypeptides from the aerial parts of the field pansy, Viola arvensis. nih.govcapes.gov.br These were designated as varv peptides B through H. nih.govcapes.gov.br The discovery was a result of a research program aimed at identifying novel peptides from plants with potential for drug development. diva-portal.org

The isolation process involved the development of a specific fractionation protocol to handle the challenges of working with plant material, such as the removal of chlorophyll (B73375) and polyphenols. researchgate.net The primary structures of these peptides were determined using automated Edman degradation and mass spectrometry. nih.govcapes.gov.br The successful isolation and characterization of this compound and its counterparts was a significant contribution to the expanding field of cyclotide research. vulcanchem.com

Significance of this compound in Natural Product Research

This compound and other cyclotides are of significant interest in natural product research due to their exceptional stability and diverse biological activities. researchgate.netfrontiersin.org While the specific biological activities of this compound are still an area of ongoing investigation, other cyclotides have demonstrated a wide range of effects, including anti-HIV, antimicrobial, and cytotoxic activities. researchgate.netresearchgate.net

Properties

bioactivity

Antimicrobial

sequence

GLPVCGETCFGGTCNTPGCSCDPWPMCSRN

Origin of Product

United States

Taxonomic Distribution and Ecological Significance of Varv Peptide B

Identification of Plant Sources for Varv Peptide B and Related Cyclotides

This compound was first isolated from the aerial parts of Viola arvensis, commonly known as the field pansy. vulcanchem.com This plant belongs to the Violaceae family, which is a well-known and abundant source of cyclotides. vulcanchem.com Subsequent research has identified a suite of related cyclotides, designated as varv peptides C through H, also from Viola arvensis. researchgate.netresearchgate.net These peptides share a high degree of homology with this compound. vulcanchem.comresearchgate.net

The presence of this compound is not limited to Viola arvensis. It has also been detected in other Viola species, including Viola tricolor. acs.org In fact, one study found that a cyclotide identical to Varv A, which is highly homologous to Varv B, was present in 70% of the analyzed Viola species. frontiersin.org This suggests a widespread distribution of this compound and its close relatives within the Viola genus.

Table 1: Plant Sources of this compound and Related Cyclotides

PeptidePlant SourceFamily
This compoundViola arvensis, Viola tricolorViolaceae
Varv peptides A, C-HViola arvensisViolaceae

Broader Distribution of Cyclotides Across Plant Families

While this compound has been specifically identified in the Violaceae family, cyclotides as a broader class of peptides have a more scattered distribution across the plant kingdom. nih.gov They have been found in several other plant families, including the Rubiaceae (coffee family), Fabaceae (legume family), Cucurbitaceae (squash family), Solanaceae (nightshade family), and Apocynaceae (dogbane family). xiahepublishing.comnih.govpnas.org

The Violaceae and Rubiaceae families are the most prominent sources of cyclotides discovered to date. nih.govxiahepublishing.comacs.org Interestingly, while it is estimated that every species within the Violaceae family contains cyclotides, only a small percentage of Rubiaceae species are thought to produce them. xiahepublishing.comnih.gov This disparity in distribution between two phylogenetically distant families raises intriguing questions about the evolution of these unique molecules. nih.govdiva-portal.org The discovery of cyclotide-like gene sequences in the Poaceae (grass family), which includes major crops like rice and wheat, further complicates the evolutionary picture, suggesting an ancient origin for the genes responsible for cyclotide production. nih.gov

Table 2: Plant Families Known to Produce Cyclotides

Plant FamilyCommon Name
ViolaceaeViolet Family
RubiaceaeCoffee Family
FabaceaeLegume Family
CucurbitaceaeSquash Family
SolanaceaeNightshade Family
ApocynaceaeDogbane Family
PoaceaeGrass Family (cyclotide-like sequences)

Proposed Biological Roles of Varv Peptides in Plant Defense Systems

The primary proposed function of cyclotides, including this compound, is in plant defense. xiahepublishing.comnih.govbiorxiv.orguq.edu.au Their remarkable stability, conferred by their unique cyclic cystine knot structure, makes them resistant to enzymatic, chemical, and thermal degradation, which is a crucial trait for a defense molecule. vulcanchem.combiorxiv.org

Cyclotides exhibit a wide range of biological activities that support their role as defense agents. These activities include:

Insecticidal properties: Cyclotides can stunt the growth and development of insect larvae that feed on plants containing them. xiahepublishing.comnih.gov Studies have shown that bracelet cyclotides, a subfamily to which some Varv peptides may belong, have more potent insecticidal activity than their Möbius relatives. uq.edu.au

Antimicrobial activity: Various cyclotides have demonstrated the ability to inhibit the growth of bacteria and fungi. xiahepublishing.comacs.org

Cytotoxic effects: Varv peptides, including this compound, have been shown to be cytotoxic to human cancer cell lines. diva-portal.org This activity is believed to involve the disruption of cell membranes. diva-portal.org

The specific distribution of cyclotides within plant tissues, such as their accumulation in vascular bundles, further suggests a targeted defense strategy against pests and pathogens. diva-portal.org

Chemoecological Implications and Evolutionary Aspects of this compound Expression

The expression of this compound and other cyclotides has significant chemoecological implications. The complex mixtures of cyclotides found in a single plant, with some species containing over 50 different types, likely provide a broad spectrum of defense against a variety of herbivores and pathogens. diva-portal.org The variation in cyclotide profiles between different plant species, and even within different tissues of the same plant, reflects an ongoing evolutionary arms race between plants and their attackers. diva-portal.org

The scattered phylogenetic distribution of cyclotides across distantly related plant families like Violaceae and Rubiaceae is a subject of ongoing research. nih.gov The discovery of cyclotide-like sequences in the Poaceae suggests that the ancestral genes for these peptides are ancient and may have been lost in many plant lineages over time. nih.gov

The high degree of sequence homology among Varv peptides and other cyclotides like kalata B1 suggests a common evolutionary origin. vulcanchem.com Phylogenetic analyses of cyclotide sequences have shown that they can be grouped into subfamilies, such as the Möbius and bracelet subfamilies, which may have functional implications. The evolution of these peptides appears to be a dynamic process, with evidence of rapid changes in gene sequences allowing for the development of new functions.

Isolation and Purification Methodologies for Varv Peptide B

Overview of Extraction Techniques from Plant Biomass

The initial step in isolating Varv peptide B involves its extraction from the plant material, typically the aerial parts of Viola arvensis. vulcanchem.comcapes.gov.br A common strategy for cyclotide extraction is the use of a solvent mixture capable of disrupting plant cells and solubilizing the peptides. nih.govfrontiersin.org

A widely adopted method involves macerating the plant material and extracting it with a mixture of dichloromethane (B109758) and methanol (B129727) (e.g., in a 1:1 v/v ratio). nih.govfrontiersin.org Following this initial extraction, water is added to the mixture, which induces a liquid-liquid phase separation. nih.govualberta.ca The more polar peptides, including cyclotides like this compound, partition into the methanol/water phase, while lipophilic compounds such as chlorophyll (B73375) and other pigments are sequestered in the dichloromethane phase. researchgate.netnih.gov This initial partitioning is crucial for removing a significant portion of interfering substances. diva-portal.org

The resulting aqueous-methanolic extract, now enriched with peptides, is often subjected to a solid-phase extraction (SPE) step using a C18 sorbent. frontiersin.orghealthbiotechpharm.orgacs.org This step serves to further concentrate the cyclotides and remove highly polar compounds. The peptides are adsorbed onto the C18 material and subsequently eluted with a higher concentration of an organic solvent, such as acetonitrile (B52724), often containing a small percentage of trifluoroacetic acid (TFA). diva-portal.orgacs.org This process yields a crude peptide fraction that is ready for further chromatographic purification. researchgate.netdiva-portal.org

Table 1: Summary of Initial Extraction Steps for Cyclotides

Step Technique Purpose Key Reagents/Materials
1 Maceration & Solvent Extraction Disruption of plant cells and solubilization of peptides. Dichloromethane, Methanol
2 Liquid-Liquid Partitioning Separation of polar peptides from lipophilic pigments. Water

Chromatographic Separation Strategies for this compound Enrichment

Following initial extraction, the crude peptide mixture containing this compound requires several stages of chromatographic separation to achieve purity. vulcanchem.comnih.gov The complexity of the plant extract, which can contain over 50 different cyclotides in a single Viola species, necessitates the use of orthogonal separation techniques that fractionate the sample based on different physicochemical properties such as hydrophobicity, size, and charge. nih.govresearchgate.net

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of cyclotide purification, prized for its high resolving power. springernature.comrenyi.huhplc.eu This technique separates molecules based on their hydrophobicity. springernature.com In the context of this compound isolation, the crude extract from the initial SPE step is loaded onto an RP-HPLC column, typically a C18 column. nih.govhealthbiotechpharm.org

The separation is achieved by applying a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase, with trifluoroacetic acid (TFA) commonly used as an ion-pairing agent to improve peak shape. hplc.eu Due to their hydrophobic surface, cyclotides like this compound bind strongly to the C18 stationary phase and elute at relatively high concentrations of acetonitrile. frontiersin.org This allows for effective separation from less hydrophobic contaminants. springernature.com Preparative RP-HPLC is used for large-scale purification, followed by analytical RP-HPLC to assess the purity of the collected fractions. researchgate.netrenyi.hu The high resolution of RP-HPLC can even separate cyclotides that differ by a single methyl group. researchgate.net

Gel filtration, also known as size-exclusion chromatography (SEC), separates molecules based on their size and hydrodynamic volume. ucl.ac.ukconductscience.com In the purification scheme for Varv peptides, gel filtration on Sephadex LH-20 has been employed. aacrjournals.org This lipophilic dextran (B179266) gel matrix is effective for separating molecules in organic solvents and can provide a different selectivity compared to C18 silica-based materials. researchgate.net

This technique can be used to remove high-molecular-weight proteins and low-molecular-weight compounds from the peptide fraction. researchgate.netscribd.com While RP-HPLC is highly effective, some peptides with different sequences can co-elute. researchgate.net Using a subsequent or preceding gel filtration step can resolve these overlapping peaks. researchgate.netaacrjournals.org For instance, Varv peptides A and F, which co-eluted during preparative RP-HPLC, were successfully separated using adsorption chromatography on Sephadex LH-20. researchgate.netaacrjournals.org

Ion exchange chromatography (IEX) separates molecules based on their net surface charge. researchgate.netcapes.gov.br This method has proven valuable in the purification of cyclotides. nih.govmdpi.com Specifically, strong cation exchange (SCX) chromatography has been introduced as an effective step to purify cyclotides from crude plant extracts. mdpi.com

In this technique, peptides are bound to the negatively charged stationary phase at a low pH. The stronger binding of the peptides allows for the effective washing away of weakly bound small molecules, such as pigments, that can interfere with subsequent analysis. mdpi.com The bound peptides are then eluted using a salt gradient (e.g., NaCl) or a pH gradient. researchgate.net The use of SCX prior to mass spectrometry analysis has been shown to significantly enhance the detection of cyclotides, increasing the number of identified peptides by more than double in some experiments. mdpi.com

Solvent-solvent partitioning, or liquid-liquid extraction, is a fundamental technique used early in the purification process to fractionate the crude plant extract based on the differential solubility of its components in immiscible solvents. researchgate.netresearchgate.net As mentioned in the extraction overview (Section 3.1), an initial partition between a polar solvent system (methanol/water) and a non-polar solvent (dichloromethane) is a standard first step. researchgate.netnih.gov

Further partitioning steps can be employed for more refined fractionation. The Kupchan method, for example, involves a series of partitions against solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. researchgate.net Another common approach involves partitioning the initial aqueous extract with n-butanol. healthbiotechpharm.orgresearchgate.net Cyclotides tend to partition into the butanol phase, which separates them from more polar substances left in the aqueous phase. This butanol fraction can then be taken forward for further chromatographic purification. healthbiotechpharm.org This method is effective for removing highly polar compounds like sugars and salts from the peptide-containing fraction. researchgate.net

Table 2: Comparison of Chromatographic Strategies for this compound Enrichment

Chromatographic Method Principle of Separation Role in Purification Typical Stationary Phase Typical Mobile Phase/Eluent
RP-HPLC Hydrophobicity Primary high-resolution purification step. C18 silica Acetonitrile/Water gradient with TFA.
Gel Filtration (SEC) Molecular Size Removal of very large/small molecules; resolving co-eluting peaks from RP-HPLC. Sephadex LH-20 Organic solvents (e.g., ethanol). aacrjournals.org
Ion Exchange (IEX) Net Charge Removal of interfering small molecules and fractionation based on charge. Strong Cation Exchange (SCX) resin Buffer with increasing salt (e.g., NaCl) or pH gradient. researchgate.netmdpi.com

| Solvent-Solvent Partitioning | Differential Solubility | Initial crude fractionation of the plant extract. | N/A (Liquid-Liquid) | Immiscible solvents (e.g., Dichloromethane/Water, Butanol/Water). nih.govresearchgate.net |

Ion Exchange Chromatography

Advanced Approaches in Peptidomics for this compound Isolation

The field of peptidomics, which focuses on the global analysis of peptides in a biological sample, has provided powerful tools for the discovery and characterization of cyclotides, including this compound. nih.govualberta.ca These approaches integrate advanced analytical techniques, primarily mass spectrometry (MS), with sophisticated separation methods. contractlaboratory.com

The isolation and identification of this compound were heavily reliant on mass spectrometry, used in conjunction with Edman degradation for sequencing. vulcanchem.comcapes.gov.brnih.gov Modern peptidomic workflows utilize high-resolution liquid chromatography-mass spectrometry (LC-MS) to analyze the complex peptide mixtures obtained from plant extracts. nih.govnih.gov In this setup, the effluent from an HPLC column is directly ionized and analyzed by a mass spectrometer. mdpi.com

This approach allows for the rapid detection of molecules within the characteristic mass range of cyclotides (2500-4000 Da). diva-portal.orguq.edu.au Tandem mass spectrometry (MS/MS) is then used for structural elucidation. nih.govcontractlaboratory.com In this process, a specific peptide ion (such as that corresponding to this compound) is isolated in the mass spectrometer and fragmented. The resulting fragment ions provide information about the amino acid sequence. nih.govuq.edu.au The combination of LC-MS for separation and detection with MS/MS for sequencing has revolutionized the characterization of cyclotides, enabling the identification of dozens of peptides from a single plant extract in a single run. nih.govmdpi.com

Structural Elucidation and Conformational Analysis of Varv Peptide B

Primary Sequence Determination Techniques

The determination of the amino acid sequence of Varv peptide B was a critical first step in its structural characterization. This was accomplished through the synergistic use of automated Edman degradation and tandem mass spectrometry. rcsb.org

Automated Edman degradation was a key technique used to determine the primary structure of this compound. rcsb.org This method involves the sequential removal of amino acid residues from the N-terminus of a linearized peptide. To apply this technique to a cyclic peptide like this compound, the molecule must first be linearized. This is typically achieved by reduction and alkylation of the disulfide bonds, followed by enzymatic cleavage at a specific site to create a linear peptide with a free N-terminus. rcsb.org For instance, peptides can be reduced and alkylated with 4-vinylpyridine, and then digested with an endoproteinase like Glu-C to generate a linear product suitable for sequencing. rcsb.org The sequential degradation process then allows for the identification of each amino acid in the chain.

The primary structure of this compound has been determined as cyclo-(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE), consisting of 30 amino acid residues. capes.gov.brvulcanchem.com

Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing and was used in conjunction with Edman degradation to confirm the primary structure of this compound. rcsb.orgvulcanchem.com In this technique, the peptide is first ionized and then subjected to fragmentation. The resulting fragment ions are analyzed to deduce the amino acid sequence. nih.govnih.gov

For cyclic peptides, the process involves initial linearization, often through reduction and alkylation of the cysteine residues, followed by enzymatic digestion to produce smaller, linear peptide fragments amenable to MS/MS analysis. contractlaboratory.com The fragmentation patterns, typically producing b- and y-ion series, provide the necessary information to piece together the full sequence of the original peptide. nih.gov This method is particularly useful for confirming the sequence data obtained from Edman degradation and for analyzing complex mixtures of peptides. contractlaboratory.com

Table 1: Primary Sequence of this compound

PropertyDetails
Amino Acid Sequence TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE
Number of Residues 30
Cyclization Head-to-tail cyclic backbone

Automated Edman Degradation

Disulfide Bond Connectivity Mapping

A defining feature of this compound and other cyclotides is the presence of three interlocking disulfide bonds that form a cyclic cystine knot (CCK) motif. vulcanchem.com This knot consists of one disulfide bond passing through a ring formed by the other two disulfide bonds and the connecting backbone segments. researchgate.net The conserved disulfide bond connectivity in cyclotides is CysI-CysIV, CysII-CysV, and CysIII-CysVI. researchgate.net

Determining this specific connectivity can be challenging due to the close proximity of the cysteine residues within the compact structure. researchgate.net A method involving partial acid hydrolysis followed by liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) has been developed to rapidly determine the disulfide linkages in cyclotides. contractlaboratory.com This technique involves fragmenting the peptide while keeping the disulfide bonds intact, allowing for the identification of the linked cysteine residues through computational analysis of the MS/MS data. contractlaboratory.com While specific studies mapping the disulfide bonds of this compound are not extensively detailed, its high homology to other characterized cyclotides, such as Varv F and kalata B1, strongly indicates it possesses the same canonical CCK disulfide bond arrangement. capes.gov.brresearchgate.net

Table 2: Conserved Disulfide Connectivity in Cyclotides

Disulfide BondConnecting Cysteine Residues
1Cys I - Cys IV
2Cys II - Cys V
3Cys III - Cys VI

Higher-Order Structural Characterization Methodologies

The three-dimensional structure of this compound is defined by its cyclic backbone, the cystine knot, and the folding of its inter-cysteine loops. The primary methods for determining the higher-order structure of peptides are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For cyclotides, 2D NMR experiments such as TOCSY and NOESY are employed to obtain through-bond and through-space correlations between protons, respectively. researchgate.net These correlations provide distance restraints that are used in computational structure calculations to generate a model of the peptide's conformation. researchgate.net

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state. While obtaining crystals of cyclotides can be difficult, the crystal structure of the related cyclotide Varv F has been solved at a resolution of 1.8 Å. rcsb.orgresearchgate.net This was the first crystal structure of a cyclotide to be determined. researchgate.net

The X-ray data for Varv F unequivocally confirmed the cyclic backbone and the cystine knot topology (CysI-CysIV, CysII-CysV, CysIII-CysVI). rcsb.orgresearchgate.net It also revealed a conserved network of hydrogen bonds that contribute significantly to the stability of the cyclotide fold. researchgate.net The crystal structure was found to be in excellent agreement with the solution structure determined by NMR, indicating that the conformation is rigid and not significantly influenced by the surrounding environment. researchgate.net These findings for Varv F provide a robust structural model for understanding the conformation of this compound.

Table 3: X-ray Crystallography Data for Varv F (PDB ID: 3E4H)

ParameterValue
Resolution 1.80 Å
R-Value Free 0.244
R-Value Work 0.224
Total Structure Weight 2.98 kDa
Modeled Residue Count 29

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Modeling and Homology Approaches in Structure Prediction

In the absence of an experimentally determined three-dimensional (3D) structure for this compound, computational modeling, particularly homology modeling, serves as a powerful tool for predicting its spatial conformation. This approach leverages the high degree of structural conservation within the cyclotide family, where peptides with similar amino acid sequences adopt a conserved cyclic cystine knot (CCK) framework. nih.govplos.org The elucidation of the primary structure of this compound has paved the way for in silico structural analysis. nih.gov

Homology modeling of this compound relies on the experimentally determined structures of homologous cyclotides as templates. nih.govplos.org A critical first step in this process is the identification of a suitable template protein. For this compound, isolated from Viola arvensis, the most appropriate template is Varv peptide F, another cyclotide from the same plant species whose crystal structure has been resolved (PDB ID: 3E4H). researchgate.netrcsb.org The high sequence similarity between this compound and Varv peptide F makes the latter an excellent candidate for generating a reliable 3D model.

For other related cyclotides, such as Varv peptide E, automated modeling servers like I-TASSER have been utilized to predict their 3D structures. Such platforms perform threading, ab initio modeling, and structural refinement to generate a final model. The quality of the resulting models is then evaluated based on scoring functions. A similar approach could be applied to predict the structure of this compound.

The table below illustrates the sequence alignment between this compound and its likely homology modeling template, Varv peptide F.

Table 1: Sequence Alignment of this compound and Varv Peptide F

Peptide Sequence
This compound TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE
Varv peptide F TCTLGTCYTAGCSCSWPVCTRNGVPICGE

Table showing the amino acid sequences of this compound and Varv peptide F, highlighting their homology.

The computational approaches applicable to the structural elucidation of this compound are summarized in the following table.

Table 2: Computational Tools and Methods for this compound Structure Prediction

Method Description Common Software/Servers Key Considerations
Homology Modeling Predicts the 3D structure of a target protein based on its sequence similarity to a protein with a known structure (template). nih.govplos.org MODELLER, SWISS-MODEL nih.govprotocols.io The accuracy of the model is highly dependent on the sequence identity between the target and the template.
Automated Modeling Servers Web-based platforms that automate the process of protein structure prediction using threading, ab initio, and homology modeling techniques. I-TASSER, Phyre2 Provides a comprehensive prediction without the need for manual intervention. Model quality assessment is integrated.
Model Validation Assesses the stereochemical quality, accuracy, and reliability of the predicted 3D model. PROCHECK, MolProbity, SAVES server Essential for ensuring the generated model is chemically and structurally plausible.

An interactive table summarizing the computational methods that can be employed for predicting the three-dimensional structure of this compound.

Through these computational and homology-based strategies, a reliable three-dimensional model of this compound can be generated, providing valuable insights into its structural features and potential function.

Biosynthetic Pathways and Genetic Regulation of Varv Peptide B

Ribosomal Synthesis of Varv Peptide Precursors

The journey of Varv peptide B begins at the ribosome, where it is synthesized as a larger precursor protein. rsc.orgnih.govmdpi.com These precursor proteins are gene-encoded and typically feature a modular architecture. frontiersin.org This architecture includes an N-terminal signal peptide that directs the precursor to the endoplasmic reticulum (ER), a pro-domain, the mature cyclotide domain (which will become this compound), and a C-terminal pro-domain. rsc.orgfrontiersin.org In some cases, a single precursor protein can contain multiple, sometimes different, cyclotide domains. rsc.orgnih.gov

The genetic blueprint for these precursors is found within dedicated genes. nih.govmdpi.com For instance, the initial discovery of genes encoding cyclotide precursors was in the plant Oldenlandia affinis, which produces kalata cyclotides. nih.govmdpi.com Transcriptomic studies have been instrumental in identifying numerous cyclotide precursor sequences, including those for this compound, from various plant species. acs.orgnih.gov These studies reveal that a significant portion of a plant's transcriptome can be dedicated to producing these defense-related peptides. nih.gov

Post-Translational Modification Mechanisms

Following ribosomal synthesis, the this compound precursor undergoes a series of crucial post-translational modifications (PTMs) that transform it into the mature, functional cyclotide. nih.govresearchgate.netwikipedia.org These modifications are essential for its characteristic structure and stability.

N-terminal and C-terminal Processing

The precursor protein is targeted to the ER, where the initial processing steps occur. frontiersin.orgnih.gov The N-terminal signal peptide is cleaved off, and the protein begins to fold. mdpi.comnih.gov The N-terminal and C-terminal pro-peptides flanking the mature cyclotide domain are also proteolytically removed. mdpi.comacs.org The precise proteases involved in these cleavage events are still being fully elucidated, but they are critical for liberating the linear cyclotide domain, making it available for the subsequent cyclization step. mdpi.comacs.org

Role of Asparaginyl Endoproteinases (AEPs) in Cyclization

The hallmark head-to-tail cyclization of this compound is a key post-translational modification catalyzed by asparaginyl endoproteinases (AEPs), also known as legumains. rsc.orgnih.gov These enzymes recognize a specific amino acid sequence at the C-terminus of the linear cyclotide domain, typically a conserved asparagine (Asn) or aspartic acid (Asp) residue. diva-portal.orguq.edu.au The AEP facilitates a transpeptidation reaction, where it cleaves the peptide bond after the Asn/Asp residue and simultaneously forms a new peptide bond between the newly liberated C-terminus and the N-terminus of the cyclotide domain. acs.orgnih.gov This process results in the circular peptide backbone characteristic of cyclotides. nih.govigem.org Studies have shown that suppressing AEP activity leads to a reduction in cyclic cyclotides and an accumulation of their linear precursors, confirming the pivotal role of these enzymes in cyclization. nih.gov

Oxidative Folding and Disulfide Bond Formation

Concurrent with and following proteolytic processing and cyclization, the correct formation of the three disulfide bonds is essential for the formation of the stable cyclic cystine knot motif. nih.govresearchgate.net This process, known as oxidative folding, occurs in the ER and is facilitated by a range of enzymes. diva-portal.orgresearchgate.net

The six conserved cysteine residues within the this compound sequence must be correctly paired to form the three disulfide bridges that define the cystine knot. vulcanchem.com This intricate folding process is guided by enzymes such as protein disulfide isomerases (PDIs) and ER oxidoreductin-1 (ERO1). diva-portal.orgresearchgate.net PDIs can catalyze both the formation and the isomerization of disulfide bonds, ensuring that the correct, most stable connections are made. diva-portal.orgnih.gov The folding pathway can be complex, often involving transient, non-native disulfide-bonded intermediates before achieving the final, native conformation. uq.edu.auresearchgate.net The efficiency of this folding process can be influenced by factors such as the presence of redox reagents and organic solvents in vitro. uq.edu.aunih.gov

Transcriptomic and Proteomic Insights into this compound Biosynthesis

The advent of high-throughput "omics" technologies has revolutionized the study of cyclotide biosynthesis. Transcriptomic analysis, which involves sequencing the complete set of RNA transcripts in a cell, has been instrumental in identifying a vast number of cyclotide precursor genes from various plant species, including those from the Violaceae family where this compound is found. acs.orgnih.govdiva-portal.orgresearchgate.net This approach has not only revealed the diversity of cyclotide sequences but has also provided clues about the enzymes involved in their processing, such as AEPs and PDIs. diva-portal.orgresearchgate.net

Proteomic studies, which focus on the large-scale analysis of proteins, have complemented transcriptomic data by confirming the presence and abundance of mature cyclotides like this compound in plant tissues. nih.govacs.org By employing techniques like mass spectrometry, researchers can identify and quantify specific cyclotides in plant extracts, providing a direct link between the genetic information and the final protein product. nih.govacs.orgualberta.ca The combination of transcriptomics and proteomics provides a powerful approach to discover new cyclotides and to understand the intricate details of their biosynthesis. acs.org

Regulatory Mechanisms of Cyclotide Gene Expression

The expression of cyclotide genes, including the one encoding the precursor for this compound, is a tightly regulated process. uq.edu.au As these peptides are often involved in plant defense, their production can be influenced by various internal and external stimuli. mdpi.com Analysis of the promoter regions of cyclotide genes has revealed the presence of putative binding sites for various transcription factors, suggesting a complex regulatory network. nih.gov

Studies have shown that the expression of cyclotide genes and the genes of processing enzymes like AEPs can be differentially regulated in response to stress hormones, indicating their coordinated role in plant defense pathways. uq.edu.au The intricate regulation of gene expression ensures that cyclotides are produced when and where they are needed, for example, in response to herbivore attack or pathogen infection. mdpi.com However, the precise signaling pathways and transcription factors that govern the expression of this compound are still areas of active research. vulcanchem.com

Molecular Mechanisms of Action of Varv Peptide B

Interaction with Biological Membranes and Membrane Permeabilization

Varv peptide B, like other cyclotides, is understood to exert its biological effects primarily through interaction with and disruption of biological membranes. uq.edu.aumdpi.com This interaction is a critical first step for its various activities. The process is thought to begin with the binding of the peptide to the cell membrane, a process driven by both electrostatic and hydrophobic forces. nih.govfrontiersin.org The initial attraction is often facilitated by the electrostatic interaction between the peptide and the lipid components of the membrane. researchgate.net

Following the initial binding, the hydrophobic regions of this compound are believed to insert into the lipid bilayer. nih.gov This insertion disrupts the membrane's integrity, leading to permeabilization. nih.gov Several models have been proposed for how antimicrobial peptides, including cyclotides, permeabilize membranes, such as the "barrel-stave," "toroidal pore," or "carpet" models. nih.govmdpi.com These models suggest that the peptides can aggregate to form pores or channels through the membrane, or act in a detergent-like manner to dissolve the membrane structure. This disruption leads to the leakage of cellular contents and ultimately cell death. nih.govuq.edu.au

Studies on the related cyclotide, Varv A, have demonstrated its ability to cause membrane blebbing on bacterial surfaces and induce the uptake of dyes like SYTOX Green, which can only enter cells with compromised membranes. nih.govresearchgate.net This provides strong evidence for the membrane-disrupting capabilities of the Varv peptide family. The ability of cyclotides to target and permeabilize membranes is a key factor in their biological activities. uq.edu.au

Intracellular and Extracellular Molecular Targets

While the primary mechanism of action for this compound is believed to be membrane disruption, there is evidence to suggest that cyclotides can also interact with specific molecular targets, both on the cell surface and within the cell. researchgate.net

Extracellular Targets: Some cyclotides have been shown to interact with specific receptors on the cell surface. For instance, certain cyclotides can act as ligands for G protein-coupled receptors like the human oxytocin (B344502) and vasopressin V1a receptors. nih.gov While specific receptor targets for this compound have not been definitively identified, the potential for such interactions exists.

Intracellular Targets: Following membrane permeabilization, cyclotides can enter the cell and interact with intracellular components. nih.govprimarypeptides.com Although direct intracellular targets of this compound are not yet fully elucidated, other cyclotides have been shown to inhibit enzymes like trypsin and human prolyl oligopeptidase. nih.gov The ability to enter cells and interfere with intracellular processes broadens the potential mechanisms of action for these peptides beyond simple membrane lysis. primarypeptides.com

Pathways of Biological Activity at the Cellular Level

The membrane-disrupting and potential target-binding activities of this compound translate into several distinct biological activities at the cellular level.

Antimicrobial Activity: A primary and well-documented activity of cyclotides is their antimicrobial effect against a range of bacteria and fungi. researchgate.netresearchgate.net By permeabilizing the microbial cell membrane, this compound can cause a loss of essential ions and metabolites, leading to cell death. nih.gov This non-specific mechanism of action makes it difficult for microbes to develop resistance. researchgate.net The interaction is often preferential for microbial membranes, which typically have a different lipid composition compared to mammalian cells. nih.gov

Insecticidal Activity: this compound and other cyclotides exhibit potent insecticidal properties. mdpi.comresearchgate.net The mechanism is thought to involve the disruption of midgut cells in insect larvae. uq.edu.aunih.gov When ingested, the cyclotides interact with the membranes of the gut epithelial cells, leading to cell lysis, impaired nutrient absorption, and ultimately, larval death. mdpi.comuq.edu.au The stability of the cyclotide structure allows it to remain active in the harsh environment of the insect gut. rcsb.org

Cytotoxic Activity: this compound has demonstrated cytotoxic activity against various cancer cell lines. researchgate.net This activity is also primarily attributed to its ability to disrupt cell membranes. researchgate.net Cancer cells may have altered membrane compositions, making them more susceptible to the lytic action of cyclotides. researchgate.net Furthermore, some studies suggest that cyclotides can induce apoptosis in cancer cells. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies and Key Residues for Functionality

The unique structure of this compound is intrinsically linked to its biological functions. vulcanchem.comresearchgate.net Structure-activity relationship (SAR) studies aim to identify the specific amino acid residues and structural motifs that are crucial for its activity.

The cyclic cystine knot (CCK) motif, formed by the cyclic backbone and three disulfide bonds, provides exceptional stability to the peptide against thermal, chemical, and enzymatic degradation. researchgate.netvulcanchem.com This stability is a prerequisite for its biological activity, particularly its insecticidal function, as it allows the peptide to survive in the digestive tracts of insects. rcsb.org

The distribution of hydrophobic and hydrophilic residues on the peptide's surface is critical for its interaction with membranes. researchgate.net A conserved hydrophobic patch is believed to be essential for insertion into the lipid bilayer and subsequent membrane disruption. researchgate.net Conversely, charged residues can influence the initial electrostatic attraction to the membrane surface. researchgate.net

Comparative Analysis of Mechanisms with Other Cyclotides

The molecular mechanism of this compound is largely consistent with that of other cyclotides, particularly those in the Möbius subfamily. The primary mode of action across the cyclotide family is the disruption of biological membranes. uq.edu.aumdpi.com

While this compound, a Möbius cyclotide, primarily acts through membrane permeabilization, some bracelet cyclotides have been shown to have more specific interactions. For example, some bracelet cyclotides exhibit potent anti-HIV activity, which may involve specific interactions with viral or cellular components in addition to membrane disruption. frontiersin.orgnih.gov

Furthermore, the specific lipid composition of the target membrane can influence the activity of different cyclotides. nih.gov For example, many cyclotides show a preference for binding to phosphatidylethanolamine (B1630911) (PE) phospholipids, which are more abundant in microbial and some cancer cell membranes. uq.edu.aunih.gov The degree of this preference can vary between different cyclotides, contributing to their selective toxicity.

Chemical Synthesis and Production Strategies for Varv Peptide B

Solid Phase Peptide Synthesis (SPPS) Methodologies

Solid Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of peptides like Varv peptide B. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. bachem.comnih.govbiotage.comvapourtec.com This approach simplifies the purification process as reagents and byproducts can be easily washed away after each coupling step. bachem.combiotage.com

Fmoc-based SPPS Techniques

The most prevalent SPPS strategy for synthesizing cyclotides, including this compound, is the 9-fluorenylmethoxycarbonyl (Fmoc) based method. researchgate.netuq.edu.aunih.gov In this approach, the Nα-amino group of the amino acid is temporarily protected by the Fmoc group, which is base-labile and can be removed under mild basic conditions, typically with piperidine. beilstein-journals.org The side chains of reactive amino acids are protected with acid-labile groups, such as tert-butyl (t-Bu), which are stable to the Fmoc deprotection conditions. beilstein-journals.org This orthogonality of protecting groups is crucial for the successful assembly of the peptide chain. beilstein-journals.org

The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide. bachem.com

Washing: Rinsing the resin to remove excess deprotection reagent and byproducts. bachem.com

Coupling: Addition of the next Fmoc-protected amino acid, which is activated by a coupling reagent to facilitate amide bond formation. bachem.com

Washing: Removal of excess activated amino acid and coupling byproducts. bachem.com

This cycle is repeated until the entire linear sequence of this compound is assembled on the resin. bachem.comnih.gov Automated synthesizers are often employed to perform these repetitive steps efficiently. bachem.combeilstein-journals.org

Strategic Approaches for Linear Precursor Assembly

The assembly of the linear precursor of this compound requires careful strategic planning. sigmaaldrich.com The choice of resin is a critical first step. For Fmoc-based synthesis aiming for a C-terminal carboxylic acid, a 2-chlorotrityl chloride resin is often used. researchgate.netuq.edu.aunih.gov This resin allows for the cleavage of the completed peptide chain under very mild acidic conditions, leaving the acid-labile side-chain protecting groups intact. uq.edu.au

Throughout the assembly, the use of appropriate coupling reagents is vital to ensure high coupling efficiency and minimize side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are commonly used. peptide.com

Table 1: Key Reagents in Fmoc-based SPPS of this compound Precursor

Reagent/ComponentFunctionReference
Fmoc-amino acids Building blocks of the peptide chain with temporary Nα-protection. beilstein-journals.org
2-Chlorotrityl resin Solid support that allows for mild cleavage of the peptide, preserving side-chain protecting groups. researchgate.netuq.edu.au
Piperidine Base used for the removal of the Fmoc protecting group. beilstein-journals.org
HATU/HBTU Coupling reagents that activate the carboxylic acid of the incoming amino acid for amide bond formation. peptide.com
Trifluoroacetic acid (TFA) Used in the final cleavage cocktail to remove the peptide from the resin and deprotect the side chains. beilstein-journals.org

Cyclization Strategies in Vitro

Once the linear, side-chain protected peptide precursor of this compound is synthesized and cleaved from the resin, the next crucial step is the formation of the cyclic backbone and the three disulfide bridges. uq.edu.aunih.gov

Oxidation-Dependent Cyclization Protocols

One strategy involves first forming the disulfide bonds (oxidation) and then cyclizing the peptide backbone. researchgate.net However, a more common and often more efficient approach for cyclotides is to first perform the head-to-tail cyclization of the linear peptide, followed by oxidative folding to form the correct disulfide bridges. researchgate.netnih.govresearchgate.net

The cyclization of the linear peptide is typically carried out in a dilute solution to favor intramolecular reaction over intermolecular polymerization. uq.edu.au Amide bond forming reagents, similar to those used in SPPS, are employed to facilitate this reaction. uq.edu.au

Following cyclization, the reduced, cyclic peptide is subjected to oxidative folding conditions to form the characteristic cystine knot structure. researchgate.netnih.gov This is often achieved by air oxidation or by using redox buffer systems, such as a mixture of reduced and oxidized glutathione (B108866). sigmaaldrich.com The conditions must be carefully optimized to promote the formation of the thermodynamically most stable, native disulfide bond arrangement. researchgate.net

Table 2: Common Oxidation Methods for Disulfide Bond Formation

MethodDescriptionReference
Air Oxidation The peptide is dissolved in a basic buffer (e.g., ammonium (B1175870) bicarbonate) and stirred in the presence of air. sigmaaldrich.com
Glutathione Redox Buffer A mixture of reduced (GSH) and oxidized (GSSG) glutathione is used to create a redox environment that facilitates correct disulfide pairing. sigmaaldrich.comnih.gov
DPDS Oxidation Use of 2,2'-dipyridyl disulfide (DPDS) as an oxidizing agent. sigmaaldrich.com

Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful chemoselective method for the synthesis of large peptides and proteins, and it can be adapted for the cyclization of peptides like this compound. uq.edu.auwikipedia.orgmdpi.com This strategy involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov

For intramolecular cyclization (ring-closing NCL), a single linear peptide precursor is synthesized that contains an N-terminal cysteine and a C-terminal thioester. uq.edu.au The reaction proceeds in two steps:

Transthioesterification: The thiol group of the N-terminal cysteine attacks the C-terminal thioester, forming a thioester-linked intermediate. wikipedia.org

S,N-Acyl Shift: This intermediate undergoes a rapid, spontaneous intramolecular rearrangement where the N-terminal amino group attacks the thioester, forming a stable, native peptide bond and thus cyclizing the peptide. wikipedia.org

A significant challenge with NCL in the context of Fmoc-based SPPS is the instability of the C-terminal thioester to the basic conditions used for Fmoc deprotection. researchgate.netwikipedia.org Various strategies have been developed to overcome this, such as generating the thioester after the full peptide has been assembled. researchgate.net

Recombinant Expression Systems for Cyclotide Production

While chemical synthesis is invaluable for producing this compound on a laboratory scale and for creating analogues, recombinant expression in host organisms like E. coli is being explored as a potentially more scalable and cost-effective method for large-scale production. mdpi.comnih.gov

This biological approach involves introducing the gene encoding the this compound precursor into a host organism. mdpi.comnih.gov The host's cellular machinery then transcribes and translates the gene to produce the linear precursor peptide. nih.gov A key challenge is the subsequent post-translational modification, specifically the head-to-tail cyclization and disulfide bond formation, which may not occur naturally in the expression host. mdpi.comnih.gov

To address this, intein-mediated protein splicing has been adapted for cyclotide production. mdpi.comnih.gov In this system, the linear cyclotide precursor is expressed as a fusion protein with an intein, a protein segment that can excise itself and ligate the flanking protein sequences (exteins). By engineering the fusion construct appropriately, the intein can catalyze the head-to-tail cyclization of the target peptide. mdpi.com While promising, yields can be low, and further optimization is needed for this to become a mainstream production method for cyclotides like this compound. mdpi.com

Cell Culture and Biotechnological Approaches for Enhanced Production (e.g., plant cell culture, elicitation)

The biotechnological production of this compound, a member of the cyclotide family of plant-derived peptides, represents a promising and sustainable alternative to chemical synthesis or extraction from wild plant sources. Plant cell culture, coupled with elicitation strategies, has been explored to enhance the yield of these complex biomolecules. Research in this area has focused on establishing stable cell lines of cyclotide-producing plants and stimulating them to increase the biosynthesis of target peptides.

Recent studies have specifically investigated the use of plant cell cultures of Oldenlandia umbellata, a known cyclotide-producing species from the Rubiaceae family, for the production of a Varv-A-like peptide. x-mol.netresearchgate.net This approach offers several advantages, including the potential for large-scale production in controlled bioreactor environments, independence from geographical and climatic constraints, and the generation of a consistent and high-purity product.

A key strategy to boost the productivity of these plant cell cultures is elicitation, which involves the application of biotic or abiotic stressors to trigger the plant's defense mechanisms, often leading to an increased synthesis of secondary metabolites, including cyclotides. x-mol.netresearchgate.net Fungal elicitors, in particular, have been shown to be effective in this regard.

Detailed Research Findings:

A pivotal study demonstrated the successful enhancement of a Varv-A-like peptide in Oldenlandia umbellata cell cultures through fungal elicitation. x-mol.netresearchgate.net The research utilized the fungus Aspergillus niger as a biotic elicitor to stimulate the production of cyclotides. The results indicated a significant, 3.4-fold increase in the intensity of the protein spot corresponding to the Varv-A-like peptide in the elicited cultures compared to the untreated controls. x-mol.netresearchgate.net

The identification of the produced peptides was confirmed using 2-D gel electrophoresis and matrix-assisted laser desorption/ionization-time-of-flight (MALDI-TOF) mass spectrometry, with peptide sequencing matching the known sequences of a Varv-A-like peptide and cycloviolacin O23-like peptide in the CyBase database. x-mol.netresearchgate.net While this study provides clear evidence for the feasibility of using Aspergillus niger as an elicitor for this compound production, specific quantitative data regarding the elicitor concentration, treatment duration, and final peptide yield were not detailed in the available scientific literature.

The following table summarizes the key findings from this research.

Plant SpeciesCulture TypeElicitorKey FindingReference
Oldenlandia umbellataCell CultureAspergillus niger (Fungal Elicitor)3.4-fold increase in protein spot intensity of a Varv-A-like peptide. x-mol.netresearchgate.net

This biotechnological approach, combining plant cell culture with fungal elicitation, highlights a viable pathway for the enhanced and sustainable production of this compound for research and potential therapeutic applications. Further optimization of the culture conditions and elicitation parameters is likely to lead to even greater yields.

Advanced Analytical Techniques for Varv Peptide B Characterization

High-Resolution Mass Spectrometry Applications (e.g., Q-ToF, FTMS)

High-resolution mass spectrometry (HRMS) is fundamental to the discovery and structural elucidation of cyclotides like Varv peptide B. Instruments such as Quadrupole Time-of-Flight (Q-ToF) and Fourier Transform Mass Spectrometry (FTMS), including Orbitrap technology, offer the mass accuracy and resolution required to determine the elemental composition and identify post-translational modifications.

Research on peptides from Viola tricolor has successfully utilized a QqTOF compact mass spectrometer for the analysis of its cyclotide peptidome. nih.govacs.org In these studies, this compound was identified, and its molecular weight was determined with high precision. nih.govacs.org The primary structure of this compound was reported as GLPVCGETCFGGTCNTPGCSCDPWPMCSRN with a theoretical monoisotopic mass of 3067.13 Da. nih.govacs.org Earlier studies from 1999 on Viola arvensis, which first isolated this peptide, reported the sequence as cyclo-(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE), determined through a combination of Edman degradation and mass spectrometry. nih.gov The inherent stability of the cyclotide's cyclic cystine knot motif means that fragmentation for sequencing often requires a preliminary step of reduction and alkylation to linearize the peptide. nih.govdiva-portal.org

Fourier Transform Mass Spectrometry (FTMS) is another powerful tool, noted for its exceptional resolution and mass accuracy, which enables the confident identification of peptides in complex mixtures, often without the need for enzymatic digestion. researchgate.netbenthamdirect.com Nano-LC-FTMS has been effectively used to analyze cyclotides from various plant species, distinguishing between closely related peptides based on minute mass differences. researchgate.netakjournals.comresearchgate.net For instance, analysis of Viola ignobilis extracts by nano-LC-FTMS allowed for the identification of cyclotides with mass errors of less than 1 ppm, showcasing the technique's precision. researchgate.net The high resolution is critical for differentiating Varv peptides that may have identical nominal masses but differ in their amino acid composition. researchgate.netakjournals.com

The table below summarizes key mass spectrometric data for this compound and related forms as reported in the literature.

CompoundSequenceInstrument TypeReported Monoisotopic Mass (Da)Source
This compound GLPVCGETCFGGTCNTPGCSCDPWPMCSRNQqTOF3067.13 nih.govacs.org
This compound (linear) acyclo-GLPVCGETCFGGTCNTPGCSCDPWPMCSRNQqTOF3085.13 nih.govacs.org
This compound cyclo-(TCFGGTCNTPGCSCDPWPMCSRNGLPVCGE)Not specifiedNot specified nih.gov

Chromatographic-Mass Spectrometric Coupling for Comprehensive Profiling (e.g., LC-MS)

The coupling of liquid chromatography (LC) with mass spectrometry (MS) is the cornerstone of modern peptidomics, providing a robust platform for the separation and comprehensive profiling of complex peptide mixtures, such as those containing this compound. The chromatographic step separates peptides based on their physicochemical properties, reducing the complexity of the mixture introduced into the mass spectrometer at any given time.

The analysis of Viola tricolor extracts for cyclotide content, including this compound, has been performed using an LC-MS system composed of a Dionex Ultimate 3000 UPLC system coupled to a QqTOF mass spectrometer. nih.govacs.org This setup employed a PepMap Acclaim capillary column for separation, using a gradient of acetonitrile (B52724) in water with 0.1% formic acid. nih.govacs.org This methodology provided superior resolution compared to direct analysis techniques like MALDI-TOF MS, revealing a greater diversity of peptides within the extract. nih.govacs.org

Similarly, nano-LC-FTMS has proven effective for profiling cyclotides. researchgate.netakjournals.comresearchgate.net In studies on Viola ignobilis, a nano-HPLC system was used with a C18 PepMap capillary column, allowing for the successful separation and subsequent identification of various cyclotides. researchgate.netakjournals.com The choice of the stationary phase is critical; studies have compared C8, C18, and cyano (CN) columns, concluding that different column chemistries can exploit the varied hydrophobic and hydrophilic characteristics of cyclotides to achieve better separation. akjournals.com The combination of ultra-performance liquid chromatography (UPLC) with Q-ToF MS offers high-resolution separation and sensitive detection, essential for identifying and sequencing cyclotides from plant extracts. diva-portal.org

The table below outlines typical parameters used in LC-MS methods for the analysis of this compound and other cyclotides.

ParameterExample Specification 1Example Specification 2Source
LC System Dionex Ultimate 3000 UPLCAgilent 1100 Series HPLC nih.govacs.org, portlandpress.com
Column PepMap Acclaim C18 capillary (150 x 0.3 mm, 2 µm)Phenomenex Jupiter C18 (150 mm x 2 mm, 5 µm) nih.govacs.org, portlandpress.com
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in water nih.govacs.org, portlandpress.com
Mobile Phase B Acetonitrile/water/formic acid (80/20/0.08%)Acetonitrile with 0.1% formic acid nih.govacs.org, portlandpress.com
Flow Rate 6 µL/min200 µl/min nih.govacs.org, portlandpress.com
Gradient 4% to 45% B over ~110 min25% to 75% B over 50 min nih.govacs.org, portlandpress.com
MS Detector QqTOF compactNot specified nih.govacs.org, portlandpress.com

Spectroscopic Methods for Monitoring Conformation and Interactions

While mass spectrometry excels at determining primary structure, other spectroscopic techniques are required to investigate the three-dimensional conformation and intermolecular interactions of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Infrared (IR) spectroscopy provide critical insights into the peptide's secondary structure, folding, and binding behavior.

Spectroscopic techniques can also monitor the non-covalent interactions that govern how peptides bind to other molecules, such as proteins or membranes. mdpi.com IR and UV spectroscopy, particularly in advanced applications like conformer-selective IR/UV double-resonance experiments, can probe the specific intramolecular hydrogen bonds and backbone arrangements that define a peptide's conformation. mpg.decore.ac.uk These methods are sensitive to changes in the peptide's environment, allowing for the study of conformational shifts upon interaction with a biological target. mpg.de Understanding these interactions is key to deciphering the biological function of peptides like this compound. researchgate.net

Quantitative Analysis of this compound in Biological Matrices

Accurate quantification of this compound in complex biological matrices, such as plant extracts, plasma, or tissues, is crucial for both phytochemical and pharmacological studies. Targeted mass spectrometry-based approaches are the gold standard for this purpose, offering high sensitivity and specificity.

In phytochemical studies, the relative abundance of this compound in plant extracts can be estimated from LC-MS data by comparing the signal intensities of different peptides. nih.govmdpi.com For example, in a comprehensive analysis of cyclotides from Viola philippica, the relative abundance of various cyclotides was determined based on the peak intensity in the mass spectrometry data. mdpi.com

For absolute and highly precise quantification in biological fluids, targeted quantitative proteomics methods such as Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), or Parallel Reaction Monitoring (PRM) are employed. momentum.biothermofisher.com These techniques use a mass spectrometer to specifically monitor for a predefined set of precursor-to-fragment ion transitions that are unique to the target peptide. nih.gov To achieve the highest accuracy, a synthetic, stable isotope-labeled version of the target peptide is spiked into the sample as an internal standard. nih.gov This Stable Isotope Dilution (SID) approach corrects for variations in sample preparation and instrument response, allowing for the precise measurement of peptide concentrations down to the low nanogram or even picogram per milliliter range. nih.gov

Coupling these targeted MS techniques with enrichment strategies, such as immunoaffinity chromatography, can further enhance sensitivity and specificity by selectively isolating the peptide of interest from the complex matrix before analysis. nih.gov While specific applications of these advanced quantitative methods to this compound in matrices like plasma or urine have not been extensively reported, these established techniques provide a clear and robust framework for its future quantitative analysis. momentum.bionih.gov

Potential Research Applications and Future Directions

Varv Peptide B as a Molecular Scaffold for Peptide Engineering

The remarkable stability of this compound, a hallmark of the cyclotide family, makes it an excellent molecular scaffold for peptide engineering. diva-portal.org Cyclotides, by virtue of their head-to-tail cyclized backbone and knotted disulfide bridges, are resistant to thermal, chemical, and enzymatic degradation. researchgate.netresearchgate.net This inherent stability is a highly desirable trait for the development of peptide-based therapeutics and diagnostic agents, which often suffer from poor stability in biological systems.

Table 1: Structural Features of this compound Relevant to its Use as a Molecular Scaffold

FeatureDescriptionImplication for Peptide Engineering
Cyclic Backbone The N- and C-termini are joined by a peptide bond.Confers resistance to exopeptidases, increasing in vivo half-life.
Cyclic Cystine Knot (CCK) Motif Three disulfide bridges form a knotted arrangement.Provides exceptional thermal, chemical, and enzymatic stability.
Conserved Cysteine Framework Six cysteine residues are highly conserved and form the CCK motif.Maintains the structural integrity of the scaffold.
Variable Loops Regions of the peptide backbone between the cysteine residues show sequence diversity.Allow for the insertion or substitution of bioactive peptide sequences.

Application in Fundamental Biological Research as a Tool

This compound and its congeners have the potential to serve as valuable tools in fundamental biological research. The known biological activities of cyclotides, including antimicrobial, insecticidal, and cytotoxic effects, suggest that they can be used to probe a variety of biological processes. diva-portal.orgaacrjournals.org For instance, the cytotoxic properties of certain Varv peptides against tumor cell lines indicate their potential use in cancer research to understand mechanisms of cell death and to identify new therapeutic targets. aacrjournals.org

The ability of some cyclotides to interact with and disrupt cell membranes makes them useful for studying membrane biology, including lipid-protein interactions and the dynamics of membrane pore formation. acs.org Furthermore, the interaction of cyclotides with specific cellular targets could be exploited to develop molecular probes. By attaching fluorescent tags or other reporter molecules to this compound, researchers could potentially visualize and track specific cellular components or processes. rsc.orgbeilstein-journals.org The development of peptide arrays containing sequences from this compound could also be employed to study protein-protein interactions and to identify binding partners within a cellular context. nih.gov

Development of Modified Varv Peptides for Enhanced Research Utility

The modification of this compound through chemical synthesis or biotechnological approaches could lead to the development of new molecules with enhanced utility for research. preprints.orgacs.org While the total synthesis of cyclotides has been a challenge, methods such as solid-phase peptide synthesis (SPPS) have been successfully employed. researchgate.netmdpi.com These synthetic strategies open the door to creating a wide range of this compound analogs with tailored properties.

For example, the introduction of non-natural amino acids could be used to fine-tune the biological activity, stability, or pharmacokinetic properties of the peptide. preprints.org The attachment of fluorescent dyes or other labels to create molecular probes for bioimaging is another promising avenue. mdpi.comrsc.org Furthermore, the synthesis of peptide libraries based on the this compound scaffold could be used in high-throughput screening assays to identify novel ligands for specific biological targets. The development of computational methods for peptide cyclization can also aid in the rational design of modified Varv peptides with desired conformations. biorxiv.org

Gaps in Current Knowledge and Emerging Research Avenues

Despite the growing interest in cyclotides, there are significant gaps in our understanding of this compound specifically. vulcanchem.com A primary area for future research is the comprehensive characterization of its biological activity profile. vulcanchem.com While general cytotoxic and antimicrobial activities have been reported for the cyclotide family, the specific targets and mechanisms of action of this compound remain largely unexplored. aacrjournals.orgxiahepublishing.com

Another key knowledge gap is the structure-activity relationship of this compound. vulcanchem.com Identifying the specific amino acid residues responsible for its (as yet uncharacterized) biological activities would be crucial for the rational design of more potent and selective analogs. The biosynthetic pathway of this compound in Viola arvensis is also an area that warrants further investigation, as it could provide insights for biotechnological production methods. vulcanchem.com

Emerging research avenues include:

Transcriptome and Proteome Mining: High-throughput sequencing and mass spectrometry techniques are being used to discover a vast number of new cyclotides, including those in Viola species. acs.orgnih.gov These approaches can help to understand the natural diversity of Varv peptides and identify novel sequences with potentially unique activities.

Ecological Role: Investigating the function of this compound in its natural context, such as its role in plant defense against pests and pathogens, could provide valuable information about its evolutionary significance and potential applications in agriculture. vulcanchem.comacs.org

Future Perspectives on this compound Research

The future of this compound research is promising and multifaceted. As a stable and versatile molecular scaffold, it holds significant potential for the development of a new generation of peptide-based drugs. researchgate.net The ability to graft known therapeutic peptide sequences onto the this compound framework could lead to improved stability and bioavailability of these drug candidates.

Furthermore, continued exploration of the natural diversity of Varv peptides and other cyclotides through advanced analytical techniques will likely uncover novel compounds with unique biological activities. acs.orgfrontiersin.org This could lead to the discovery of new lead compounds for the treatment of a wide range of diseases, from infectious diseases to cancer. vulcanchem.comxiahepublishing.com

In the realm of fundamental research, the development of sophisticated molecular probes based on the this compound structure will provide powerful tools for dissecting complex biological processes. The combination of synthetic chemistry, molecular biology, and advanced analytical methods will be instrumental in unlocking the full potential of this intriguing natural product.

Q & A

Q. How can researchers ensure computational reproducibility when analyzing this compound’s structural dynamics (e.g., MD simulations)?

  • Methodological Answer : Share simulation parameters (e.g., force fields, temperature/pressure settings) and trajectory files in public repositories (e.g., Zenodo). Use containerization tools (e.g., Docker) to standardize software environments. Validate results with independent algorithms (e.g., AMBER vs. GROMACS) and report convergence metrics (e.g., RMSD plateau) .

Q. What validation steps are critical when using machine learning to predict this compound’s interactions with target proteins?

  • Methodological Answer : Split data into training/validation/test sets (70/15/15%) to avoid overfitting. Apply cross-validation (e.g., k-fold) and report metrics like AUC-ROC and precision-recall. Use SHAP values or LIME to interpret feature importance. Validate top predictions via SPR or ITC binding assays .

Literature & Ethical Practices

Q. How should researchers critically evaluate existing literature on this compound’s mechanism of action?

  • Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to identify bias or gaps. Assess study quality via tools like GRADE for preclinical evidence. Cross-reference methods sections for protocol deviations (e.g., peptide storage conditions) and confirm key findings with replication studies .

Q. What ethical considerations apply when using this compound in human-derived cell lines or tissues?

  • Methodological Answer : Obtain IRB approval for primary human samples and document informed consent. Anonymize data using unique identifiers. For commercial cell lines, verify authentication (e.g., STR profiling) and mycoplasma testing. Adhere to NIH guidelines for human subjects research .

Tables for Key Methodological Recommendations

Challenge Recommended Approach References
Batch variabilityPre-test batches via bioactivity assays; request QC data
Bioactivity discrepanciesMeta-analysis + orthogonal assay validation
Computational reproducibilityShare code/data in containers; validate with dual tools
Ethical complianceIRB approval + cell line authentication

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.